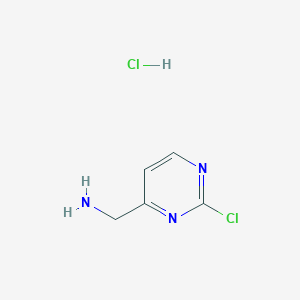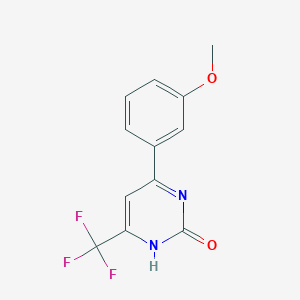
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one, also known as MMPT, is an organic compound belonging to the pyrimidine family. It has been studied extensively for its potential applications in chemical synthesis, drug design, and biochemistry. MMPT has been found to possess unique properties and is of great interest to researchers due to its potential applications in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Pyrimidine derivatives, such as 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one, have been synthesized and utilized in various pharmacological and biological research applications. For instance, Jadhav et al. (2022) described the synthesis of pyrimidine derivatives with potential biological activities, using reactions involving compounds like 4-methoxybenzaldehyde and guanidine nitrate (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Chemical Structure Analysis
- The chemical structure of pyrimidine derivatives, including those with methoxyphenyl groups, has been a subject of research, involving detailed NMR studies. For example, Sørum et al. (2010) performed chemical shift assignments for N‐substituted methoxyphenyl-pyrimidin-amines, contributing to the understanding of the molecular structure of such compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Herbicidal Applications
- Compounds with methoxyphenyl and trifluoromethyl groups on pyrimidine rings have been evaluated for their herbicidal activities. Nezu et al. (1996) synthesized a series of pyrimidines and triazines, finding that certain substituents like methoxy groups significantly enhance herbicidal effectiveness (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Catalyst Studies
- The compound has also been involved in studies focusing on catalytic processes. Shu-jing (2004) discussed the synthesis of a similar pyrimidinone compound using an acidic ion-exchange membrane as a catalyst, emphasizing its potential in facilitating certain chemical reactions (Shu-jing, 2004).
Crystal Structure and DFT Studies
- Detailed crystal structure and Density Functional Theory (DFT) studies of pyrimidine derivatives have been conducted to understand their molecular and electronic properties. Murugavel et al. (2014) synthesized and characterized a compound similar to 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one, providing insights into its molecular conformation and reactivity (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Regioselective Synthesis
- The regioselectively controlled synthesis of related pyrimidin-2(1H)-ones has been a topic of research, highlighting methods to selectively produce different isomers of the compound. Da Silva et al. (2016) demonstrated a method for preparing various regioisomers, contributing to the versatility of pyrimidine derivatives in scientific research (Da Silva, Da Silva, Bonacorso, Frizzo, Martins, & Zanatta, 2016).
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVWWSCAJVOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



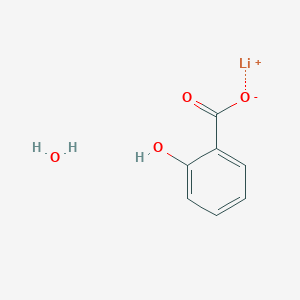
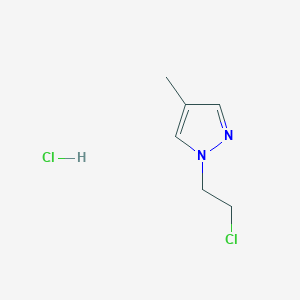


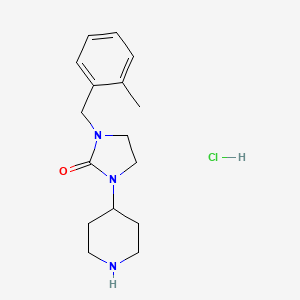


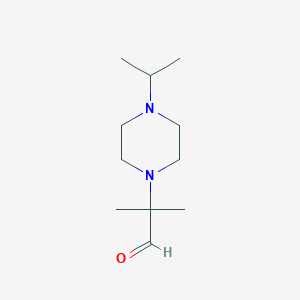
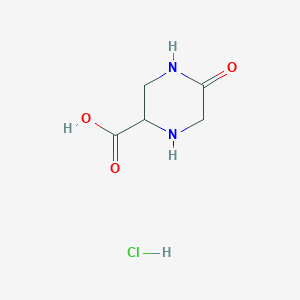
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
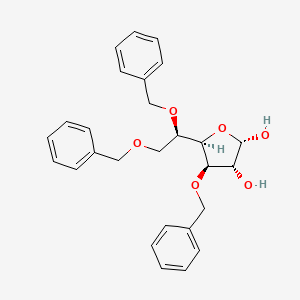
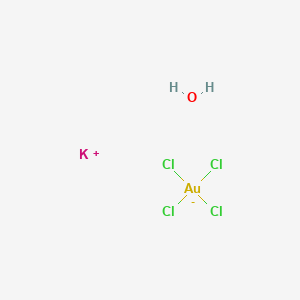
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
